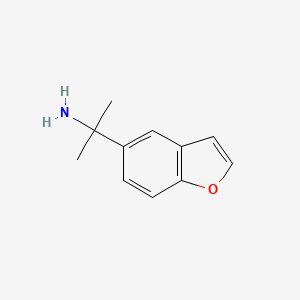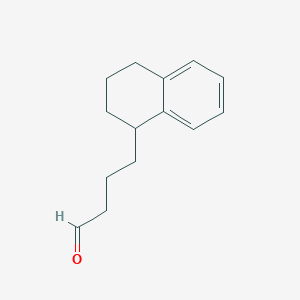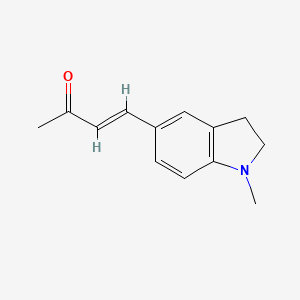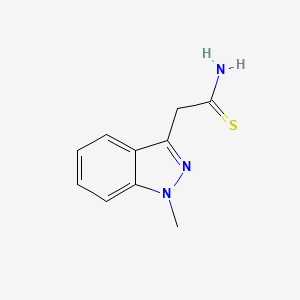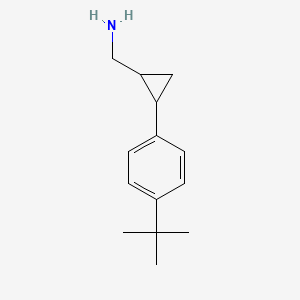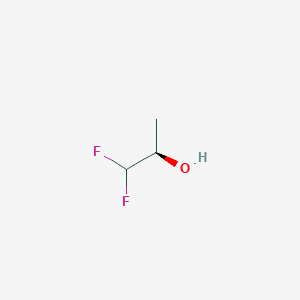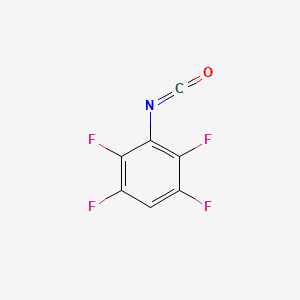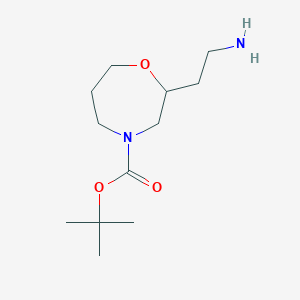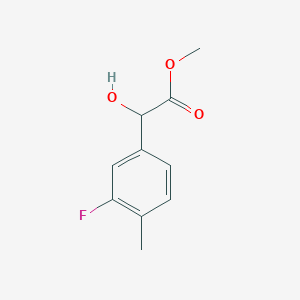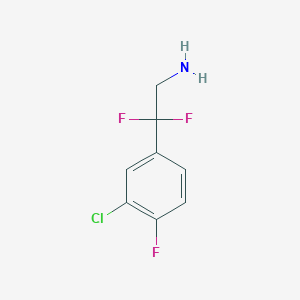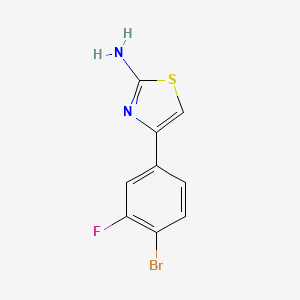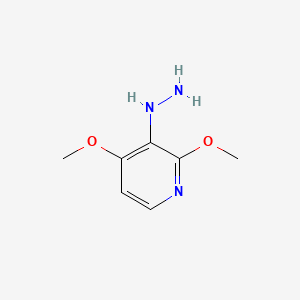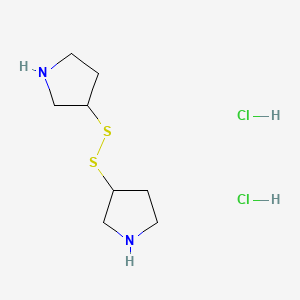
3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride is a chemical compound characterized by the presence of two pyrrolidine rings connected by a disulfide bond. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
准备方法
The synthesis of 3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride typically involves the formation of the disulfide bond between two pyrrolidine rings. One common method includes the oxidation of thiol groups in pyrrolidine derivatives to form the disulfide linkage. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent . Industrial production methods may involve more scalable processes, but the fundamental chemistry remains similar.
化学反应分析
3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized further under strong oxidizing conditions.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
科学研究应用
3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role in redox biology and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting redox-sensitive pathways.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiol groups, which can interact with various molecular targets. This redox activity can modulate the function of proteins and enzymes involved in redox-sensitive pathways, potentially leading to therapeutic effects .
相似化合物的比较
3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride can be compared with other disulfide-containing compounds, such as:
Cystine: A naturally occurring amino acid with a disulfide bond.
Disulfiram: A drug used to treat chronic alcoholism, which also contains a disulfide bond.
Dithiothreitol (DTT): A reducing agent commonly used in biochemistry to break disulfide bonds.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research.
属性
分子式 |
C8H18Cl2N2S2 |
|---|---|
分子量 |
277.3 g/mol |
IUPAC 名称 |
3-(pyrrolidin-3-yldisulfanyl)pyrrolidine;dihydrochloride |
InChI |
InChI=1S/C8H16N2S2.2ClH/c1-3-9-5-7(1)11-12-8-2-4-10-6-8;;/h7-10H,1-6H2;2*1H |
InChI 键 |
JSNVAKIOOADXNY-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1SSC2CCNC2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


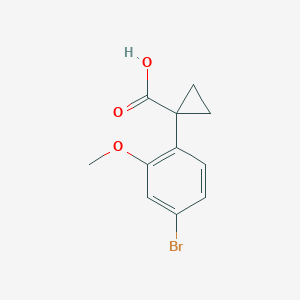
![4-[1-(Aminooxy)ethyl]-3-fluorophenol](/img/structure/B13601012.png)
